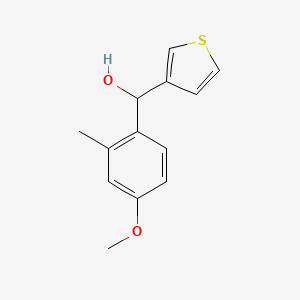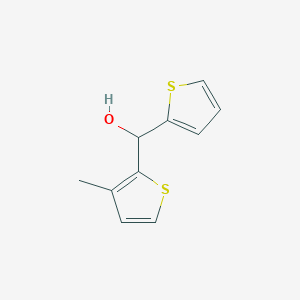
Naphthalen-1-yl(thiophen-2-yl)methanol
Overview
Description
Naphthalen-1-yl(thiophen-2-yl)methanol is an organic compound with the molecular formula C15H12OS It consists of a naphthalene ring and a thiophene ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize Naphthalen-1-yl(thiophen-2-yl)methanol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from thiophene and magnesium in anhydrous ether. The Grignard reagent is then reacted with naphthaldehyde to form the desired product.
Reaction Conditions:
-
Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation where naphthalene is alkylated with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Naphthalen-1-yl(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reagents and Conditions:
-
Reduction: : The compound can be reduced to form alcohols or other reduced derivatives.
-
Substitution: : It can undergo electrophilic or nucleophilic substitution reactions, particularly on the aromatic rings.
Major Products
The major products formed from these reactions include various substituted naphthalenes and thiophenes, as well as oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Naphthalen-1-yl(thiophen-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology
Biological Probes: The compound can be used in the development of biological probes due to its ability to interact with biological macromolecules, aiding in the study of biochemical pathways.
Medicine
Pharmaceuticals: It has potential applications in drug development, particularly in the synthesis of compounds with therapeutic properties. Its structural motifs are found in various pharmacologically active molecules.
Industry
Materials Science: The compound is used in the development of novel materials, including organic semiconductors and polymers, due to its electronic properties.
Mechanism of Action
The mechanism by which Naphthalen-1-yl(thiophen-2-yl)methanol exerts its effects depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl(thiophen-2-yl)methanol: Similar structure but with the thiophene ring attached at a different position on the naphthalene ring.
Biphenylmethanol: Contains two phenyl rings connected through a methanol group, lacking the thiophene ring.
Thiophen-2-yl(phenyl)methanol: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
Naphthalen-1-yl(thiophen-2-yl)methanol is unique due to the presence of both naphthalene and thiophene rings, which impart distinct electronic and steric properties. This combination allows for unique reactivity and applications not seen in simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
naphthalen-1-yl(thiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c16-15(14-9-4-10-17-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEHYNGDVQFEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















